molecular formula C16H23N3O4 B4138866 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione

3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione

Cat. No.: B4138866
M. Wt: 321.37 g/mol
InChI Key: KHNAOEVGILNIHZ-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione is a complex organic compound known for its potential therapeutic applications, particularly in the field of antiulcer medication. This compound is characterized by its unique structure, which includes a pyrrolidinedione core and dimethoxyphenyl and dimethylamino substituents. It has been studied for its ability to modulate gastric mucosal blood flow and inhibit gastric acid secretion, making it a promising candidate for treating gastric and duodenal ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione apart is its unique combination of a pyrrolidinedione core with dimethoxyphenyl and dimethylamino substituents. This unique structure contributes to its distinct pharmacological properties, particularly its antiulcer effects, which are not as pronounced in similar compounds.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-18(2)19-15(20)10-12(16(19)21)17-8-7-11-5-6-13(22-3)14(9-11)23-4/h5-6,9,12,17H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNAOEVGILNIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CC(C1=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione
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3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione
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3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione
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3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione
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3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione
Reactant of Route 6
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3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione

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